molecular formula C23H28N4O4S B2964871 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1260945-72-9

1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2964871
CAS No.: 1260945-72-9
M. Wt: 456.56
InChI Key: NSLZPKLCPNLZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product, 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione, is a high-purity synthetic compound intended for research and development purposes. It features a complex molecular architecture that combines a thieno[3,2-d]pyrimidine-2,4-dione core, a 2-methylpropyl (isobutyl) chain, and a 4-(2-methoxyphenyl)piperazine unit linked via an oxoethyl spacer. The thienopyrimidine scaffold is a key pharmacophore recognized in medicinal chemistry for its diverse biological activities. Research on analogous structures has shown that this scaffold is frequently investigated for its potential antimicrobial and antibacterial properties . The integration of the 4-(2-methoxyphenyl)piperazine moiety is a common structural feature in compounds designed for neuroscientific and psychiatric research, often associated with interaction at various neurotransmitter receptors . The specific combination of these units suggests this compound has significant research value, potentially in the fields of antimicrobial agent development or central nervous system (CNS) drug discovery. Its mechanism of action would be specific to its molecular target, which remains to be fully characterized in research settings. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3-(2-methylpropyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N4O4S/c1-16(2)14-27-22(29)21-18(8-13-32-21)26(23(27)30)15-20(28)25-11-9-24(10-12-25)17-6-4-5-7-19(17)31-3/h4-8,13,16,21H,9-12,14-15H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCAPMJMCVHWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2C(=[N+](C1=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N4O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione belongs to the thieno[3,2-d]pyrimidine family and has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.

The primary biological activity of this compound is attributed to its interaction with key cytokines and enzymes involved in cancer proliferation:

  • Target Enzymes : It primarily targets macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT). Binding to the active site of these enzymes inhibits their biological activity, which is crucial in various cancer pathways.
  • Pathway Interference : The compound's inhibition of MIF and D-DT affects the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade involved in cell proliferation and survival.

Pharmacological Properties

Research has demonstrated several pharmacological properties of this compound:

  • Anticancer Activity : It has shown significant suppression of non-small cell lung cancer cell proliferation in both 2D and 3D culture systems. The compound's efficacy is linked to its ability to inhibit D-DT activity, which is essential for cancer cell growth and survival.
  • Water Solubility : A derivative of this compound exhibited sufficient water solubility, facilitating further pharmacokinetic studies and potential clinical applications.

Case Studies

Recent studies have evaluated the biological activity of thieno[3,2-d]pyrimidine derivatives:

  • Antitumor Efficacy :
    • A study synthesized various thieno[3,2-d]pyrimidine derivatives and assessed their antiproliferative effects against multiple cancer cell lines (e.g., SU-DHL-6, WSU-DLCL-2). The most promising derivative exhibited an IC50 value of 0.55 μM against SU-DHL-6 cells with low toxicity against normal HEK293T cells (CC50 = 15.09 μM) .
    • These findings suggest a strong potential for these compounds as selective anticancer agents.
  • Structure-Activity Relationship (SAR) :
    • Preliminary SAR studies indicated that specific structural modifications enhance antitumor activity. For instance, incorporating piperidine moieties improved efficacy against lymphoma cells while maintaining low toxicity levels .

Biochemical Analysis

The biochemical properties of the compound include:

PropertyValue/Description
Molecular Weight Specific to the compound structure
Solubility Adequate for pharmacological studies
Inhibition Profile Targets MIF and D-DT
Cellular Impact Suppresses proliferation in cancer cells

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in the Core Heterocycle

The thieno[3,2-d]pyrimidine-2,4-dione scaffold is compared to bioisosteric cores:

Core Structure Key Features Activity (pIC50 or Notes) Reference
Thieno[3,2-d]pyrimidine-2,4-dione Thiophene fused at [3,2-d]; optimal for TRPA1 inhibition pIC50: 6.5–8.5 μM (PR-3 analogs)
Thieno[2,3-d]pyrimidine-2,4-dione Thiophene fused at [2,3-d]; lower representation but higher mean activity Mean pIC50: ~7.5 μM
Pyrido[3,4-d]pyrimidin-4(3H)-one Pyridine fusion; linked to piperazine for kinase inhibition IC50: <100 nM (e.g., compound 44g)
Pyrrolo[3,2-d]pyrimidine-2,4-dione Pyrrole fusion; improved water solubility Anticancer activity (e.g., compound 10)

Key Insight : Thiophene fusion position ([3,2-d] vs. [2,3-d]) modulates electronic properties and binding affinity. Pyridine or pyrrole substitutions alter solubility and target selectivity.

Substituent Analysis at Position 1

The 2-oxoethyl-4-(2-methoxyphenyl)piperazine group is contrasted with other piperazine/piperidine derivatives:

Compound Position 1 Substituent Biological Relevance Reference
Target Compound 2-Oxoethyl-4-(2-methoxyphenyl)piperazine Potential CNS or ion channel targeting
3-[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-thieno[3,2-d]pyrimidine Piperidine-4-yl linked to sulfonyl group Undisclosed (structural analog)
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one Piperazine-pyridine hybrid Kinase inhibition

Key Insight : The 2-methoxyphenyl group on piperazine enhances receptor affinity due to its electron-donating methoxy group. Sulfonyl or pyridine substitutions may redirect activity toward enzymatic targets.

Substituent Analysis at Position 3

The 2-methylpropyl (isobutyl) group is compared to alkyl and aryl substitutions:

Compound Position 3 Substituent Molecular Weight Notes Reference
Target Compound 2-Methylpropyl ~439 g/mol* Enhances lipophilicity N/A
N2-(tert-butyl)-N4-methyl-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine tert-Butyl 327.16 g/mol Antiplasmodial activity (IC50: <1 μM)
3-(3-Fluorophenyl)-1-[(3-methylphenyl)methyl]-thieno[3,2-d]pyrimidine-2,4-dione 3-Fluorophenyl 367.4 g/mol Aryl substitution for π-π interactions

Key Insight : Bulky alkyl groups (e.g., tert-butyl, isobutyl) improve membrane permeability, while aryl groups may enhance target binding via hydrophobic interactions.

Research Findings and Implications

  • TRPA1 Inhibition: Thieno[3,2-d]pyrimidine-2,4-diones with condensed bicyclic structures and 3-atom linkers (e.g., PR-3) show moderate TRPA1 inhibition (pIC50: 6.5–8.5 μM). Thiazole-substituted analogs (PR-5) exhibit higher potency, suggesting heterocycle optimization is critical .
  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 4-amino-thieno[3,2-d]pyrimidines, involving amine coupling under reflux (e.g., 75% yield for compound 10c) .
  • Therapeutic Potential: Piperazine-linked thienopyrimidines are explored for CNS disorders, while antiplasmodial derivatives highlight their versatility .

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